rac erythro-Dihydro Bupropion-d9 is a deuterated analog of Bupropion, which is primarily used as an antidepressant and smoking cessation aid. The compound is notable for its incorporation of deuterium, which enhances its utility in metabolic studies and analytical chemistry. As a labeled metabolite, rac erythro-Dihydro Bupropion-d9 allows researchers to trace the pharmacokinetics of Bupropion in biological systems more accurately due to the distinct mass difference provided by the deuterium atoms.
The compound is synthesized through chemical processes that involve the incorporation of deuterium into the Bupropion structure. It is available from various suppliers, including BenchChem and VIVAN Life Sciences, where it is offered in high purity suitable for scientific research.
rac erythro-Dihydro Bupropion-d9 falls under the category of stable isotope-labeled compounds. Its classification as a metabolite of Bupropion positions it within the broader field of pharmacological research, particularly concerning antidepressants and neuropharmacology.
The synthesis of rac erythro-Dihydro Bupropion-d9 typically involves multiple steps that incorporate deuterated reagents. The process may include:
The synthetic route may vary, but common methods involve using deuterated solvents and reagents under controlled conditions to achieve optimal yields. The specifics of these methods are often proprietary but typically include rigorous quality control measures to ensure high purity levels suitable for research applications .
The molecular formula for rac erythro-Dihydro Bupropion-d9 is , with a molecular weight of approximately 287.22 g/mol. The presence of deuterium atoms alters the mass and can influence the compound's behavior in biological systems.
This structure indicates the presence of a hydroxyl group and a chlorine atom, which are critical for its pharmacological activity .
rac erythro-Dihydro Bupropion-d9 can undergo several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols .
The mechanism of action for rac erythro-Dihydro Bupropion-d9 involves its interaction with neurotransmitter systems in the central nervous system. As a labeled metabolite of Bupropion, it primarily functions by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms .
rac erythro-Dihydro Bupropion-d9 has significant applications across various scientific fields:
rac erythro-Dihydro Bupropion-d9 is a deuterium-labeled diastereomer of the active metabolite of bupropion, a widely used antidepressant and smoking cessation aid. Its core structure comprises a 3-chlorophenyl ring attached to a propan-1-ol chain bearing a tert-butylamino group at the β-carbon. The defining feature is the presence of two chiral centers (C1 and C2), generating erythro and threo diastereomers. The "erythro" configuration denotes that the hydroxyl group (C1-OH) and the proton at C2 are anti to each other, typically adopting a staggered conformation [5] [7]. The racemic ("rac") prefix indicates an equal mixture of (1R,2S)- and (1S,2R)-enantiomers (Figure 1). Deuterium labeling involves substitution of nine hydrogen atoms with deuterium at the tert-butylamino group, yielding -N-C(CD₃)₃ [4] [6].
Table 1: Key Structural Attributes
Property | Specification |
---|---|
Molecular Formula | C₁₃H₁₁D₉ClNO (free base); C₁₃H₁₁D₉ClNO·HCl (HCl salt) |
Molecular Weight | 250.81 g/mol (free base); 287.27 g/mol (HCl salt) |
Chiral Centers | C1 and C2 |
Diastereomer | erythro (relative 1R,2S / 1S,2R configuration) |
Deuterium Positions | tert-Butyl group: -N-C(CD₃)₃ |
Stereochemistry Notation | rel-(1R,2S)- and rel-(1S,2R)- enantiomers |
Following IUPAC guidelines, the compound’s systematic name emphasizes stereochemistry and isotopic labeling:
Deuterium (D) incorporation at nine sites occurs exclusively in the tert-butylamino moiety (-N-C(CH₃)₃ → -N-C(CD₃)₃), creating a mass shift of +9 Da compared to unlabelled dihydrobupropion. This design:
Table 2: Analytical Advantages of Deuterium Labeling
Feature | Benefit |
---|---|
Mass Spectrometry | Baseline separation from unlabelled analogs via m/z shift |
Metabolic Studies | Tracks endogenous erythro-dihydrobupropion without structural perturbation |
Quantification Accuracy | Eliminates ion suppression from matrix co-elutants |
Synthetic Precision | Confined to metabolically stable tert-butyl group |
Key distinctions between rac erythro-dihydrobupropion-d9 and related entities:
Table 3: Diastereomer-Specific Pharmacokinetic Properties in Humans
Property | rac erythro-Dihydrobupropion | rac threo-Dihydrobupropion |
---|---|---|
Plasma AUC₀–∞ | ~0.5× parent bupropion | ~7× parent bupropion |
Half-life (h) | 14–16 | 18–20 |
Urinary Excretion | <5% of dose | ~10% of dose |
Primary Enzyme | Carbonyl reductase | Carbonyl reductase |
Compound Names Mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7